molecular formula C20H21NO10 B1624589 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose CAS No. 72858-55-0

3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose

Cat. No.: B1624589
CAS No.: 72858-55-0
M. Wt: 435.4 g/mol
InChI Key: VHMUDSSZBIYPEM-UFMXMSTQSA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by a phthalimido group. This compound is significant in carbohydrate chemistry and has various applications in synthetic organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst like pyridine.

    Introduction of Phthalimido Group: The hydroxyl group at position 2 is replaced by a phthalimido group through a nucleophilic substitution reaction. This is often achieved by reacting the intermediate with phthalic anhydride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylated hydroxyl groups.

    Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.

    Substitution: The acetyl groups can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is used as an intermediate in the synthesis of more complex carbohydrates and glycosides.

Biology

The compound is used in the study of carbohydrate-protein interactions, which are crucial in many biological processes such as cell signaling and immune response.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral and antibacterial agents.

Industry

In the pharmaceutical industry, it serves as a building block for the synthesis of various drugs and bioactive molecules.

Mechanism of Action

The biological activity of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose and its derivatives often involves:

    Molecular Targets: Enzymes involved in carbohydrate metabolism.

    Pathways: Modulation of glycosylation processes, which can affect protein function and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-glucose: Similar structure but lacks the acetyl groups at positions 3, 4, and 6.

    1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: Similar but with an additional acetyl group at position 1.

Uniqueness

3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is unique due to its specific pattern of acetylation and the presence of the phthalimido group, which imparts distinct chemical reactivity and biological activity.

This compound’s unique structure makes it a valuable tool in various fields of research and industry, particularly in the synthesis of complex carbohydrates and the study of carbohydrate-related biological processes.

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO10/c1-9(22)28-8-14-16(29-10(2)23)17(30-11(3)24)15(20(27)31-14)21-18(25)12-6-4-5-7-13(12)19(21)26/h4-7,14-17,20,27H,8H2,1-3H3/t14-,15-,16-,17-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUDSSZBIYPEM-UFMXMSTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448629
Record name 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72858-55-0
Record name 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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